N-(4-chlorophenyl)-7-methyl-4-oxo-4H-chromene-2-carboxamide
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Overview
Description
N-(4-chlorophenyl)-7-methyl-4-oxo-4H-chromene-2-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, has garnered attention due to its unique chemical structure and promising biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-7-methyl-4-oxo-4H-chromene-2-carboxamide typically involves the condensation of 4-chlorobenzoyl chloride with 7-methyl-4-oxo-4H-chromene-2-carboxylic acid in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the yield and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-7-methyl-4-oxo-4H-chromene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the carbonyl group to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Sodium methoxide in methanol under reflux conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Exhibits antimicrobial and antiproliferative activities, making it a potential candidate for the development of new antibiotics and anticancer agents.
Medicine: Investigated for its anti-inflammatory and analgesic properties, which could lead to the development of new therapeutic drugs.
Industry: Utilized in the synthesis of dyes and pigments due to its chromene core.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-7-methyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, resulting in reduced inflammation and pain. Additionally, it can interact with bacterial cell membranes, disrupting their integrity and leading to antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: Known for its antiviral activity.
4-(4-chlorophenyl)-2-oxo-2H-chromene-3-carboxamide: Exhibits similar antimicrobial properties.
N-(4-chlorophenyl)-2-(pyridin-4-ylmethyl)amino]benzamide: Used as a stabilizer for nitrate ester-based energetic materials.
Uniqueness
N-(4-chlorophenyl)-7-methyl-4-oxo-4H-chromene-2-carboxamide stands out due to its unique combination of a chromene core with a 4-chlorophenyl group. This structural feature imparts distinct biological activities and makes it a versatile compound for various applications in chemistry, biology, medicine, and industry .
Properties
Molecular Formula |
C17H12ClNO3 |
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Molecular Weight |
313.7 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-7-methyl-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C17H12ClNO3/c1-10-2-7-13-14(20)9-16(22-15(13)8-10)17(21)19-12-5-3-11(18)4-6-12/h2-9H,1H3,(H,19,21) |
InChI Key |
STASXSMJFGBRTB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=O)C=C(O2)C(=O)NC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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